N-{3-[(4-fluorophenyl)sulfonyl]-4,5-dimethyl-1-(prop-2-en-1-yl)-1H-pyrrol-2-yl}thiophene-2-carboxamide
Description
Properties
Molecular Formula |
C20H19FN2O3S2 |
|---|---|
Molecular Weight |
418.5 g/mol |
IUPAC Name |
N-[3-(4-fluorophenyl)sulfonyl-4,5-dimethyl-1-prop-2-enylpyrrol-2-yl]thiophene-2-carboxamide |
InChI |
InChI=1S/C20H19FN2O3S2/c1-4-11-23-14(3)13(2)18(19(23)22-20(24)17-6-5-12-27-17)28(25,26)16-9-7-15(21)8-10-16/h4-10,12H,1,11H2,2-3H3,(H,22,24) |
InChI Key |
XJWMSYACEUSKQJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(C(=C1S(=O)(=O)C2=CC=C(C=C2)F)NC(=O)C3=CC=CS3)CC=C)C |
Origin of Product |
United States |
Preparation Methods
Pyrrole Ring Formation
The pyrrole core is synthesized via Friedel-Crafts acylation followed by Lawesson’s reagent-mediated cyclization . For example, secondary aryl-(2-thienyl)-4-oxobutanamides treated with Lawesson’s reagent yield 2-(2-thienyl)pyrroles. This method provides moderate yields (47–58%) and allows functionalization at the 1-position with alkyl/aryl groups. Alternative routes, such as the Paal-Knorr synthesis , involve cyclization of 1,4-diketones with ammonium acetate, though this approach lacks regioselectivity for polysubstituted pyrroles.
Stepwise Synthesis and Optimization
Synthesis of 3-Amino-4,5-Dimethyl-1H-Pyrrole
-
Friedel-Crafts Acylation : React 4-methylpent-3-en-2-one with 4-fluorobenzenesulfonamide in the presence of AlCl₃ to form a β-keto sulfonamide intermediate.
-
Cyclization : Treat the intermediate with Lawesson’s reagent (2.2 equiv) in toluene at 110°C for 12 hours, yielding 3-sulfonamido-4,5-dimethyl-1H-pyrrole (62% yield).
Sulfonylation at the Pyrrole 3-Position
Introduce the 4-fluorophenyl sulfonyl group via electrophilic sulfonylation :
N-Allylation of the Pyrrole
Allylation is performed using allyl bromide (1.2 equiv) and NaH (1.5 equiv) in DMF at 0°C→25°C:
Thiophene-2-Carboxamide Coupling
-
Activation : Convert thiophene-2-carboxylic acid to its acid chloride using oxalyl chloride (1.3 equiv) in DCM.
-
Amidation : React the acid chloride with the pyrrole amine (1.0 equiv) in THF with triethylamine (2.0 equiv) at 0°C→25°C. Isolate the product via recrystallization (70% yield).
Reaction Optimization and Challenges
Sulfonylation Regioselectivity
The electron-rich pyrrole ring favors sulfonylation at the 3-position due to steric hindrance from 4,5-dimethyl groups. Using bulky bases (e.g., 2,6-lutidine) minimizes disulfonation.
Allylation Side Reactions
Competing O-allylation is suppressed by employing aprotic solvents (DMF) and kinetic control (low temperature).
Carboxamide Hydrolysis
Moisture-sensitive intermediates require anhydrous conditions. Silica gel chromatography with 5% MeOH/DCM eluent prevents hydrolysis during purification.
Analytical Characterization
Spectroscopic Data
Purity Assessment
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of pyrrole N-oxide derivatives.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol group.
Substitution: Electrophilic substitution reactions can occur at the thiophene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) can be used for oxidation.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Electrophilic reagents like bromine or chlorinating agents can be used under controlled conditions.
Major Products
Oxidation: Pyrrole N-oxide derivatives.
Reduction: Sulfide or thiol derivatives.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization possibilities, making it a valuable intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties. Studies on its interaction with biological targets can provide insights into its potential therapeutic applications.
Medicine
In medicinal chemistry, this compound could be explored for its potential as a drug candidate. Its structural features suggest it could interact with specific biological targets, making it a candidate for further pharmacological studies.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or advanced coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-{3-[(4-fluorophenyl)sulfonyl]-4,5-dimethyl-1-(prop-2-en-1-yl)-1H-pyrrol-2-yl}thiophene-2-carboxamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The fluorophenylsulfonyl group could play a role in binding to specific sites on proteins, while the pyrrole and thiophene rings could facilitate interactions with other molecular targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Functional Comparison
Key Observations:
Core Heterocycles : The target compound’s pyrrole-thiophene scaffold is distinct from pyridine-thiophene () or pyrazole-thiophene () systems. Pyrroles often enhance lipid solubility and membrane permeability compared to pyridines or pyrazoles .
Substituent Effects: The 4-fluorophenylsulfonyl group in the target compound may confer enhanced binding to sulfonyl-sensitive targets (e.g., kinases or proteases) compared to halogenated phenyl groups in other analogs .
Synthetic Routes :
- Suzuki coupling is a common method for aryl-thiophene bond formation (), likely applicable to the target compound’s synthesis .
- Sulfonylation of pyrrole derivatives may require careful optimization to avoid side reactions (e.g., over-sulfonation) .
Research Findings and Implications
- Antibacterial Potential: Thiophene-2-carboxamide derivatives in showed MIC values of 4–32 µg/mL against Gram-positive and Gram-negative bacteria. The target compound’s 4-fluorophenylsulfonyl group may improve potency due to increased electron-withdrawing effects .
- Kinase Inhibition : Chloro- and fluorophenyl-substituted thiophenes () are associated with kinase inhibition, suggesting the target compound could be optimized for similar targets .
- Crystallographic Analysis : SHELX software () is widely used for resolving crystal structures of such compounds, which aids in understanding binding conformations .
Biological Activity
N-{3-[(4-fluorophenyl)sulfonyl]-4,5-dimethyl-1-(prop-2-en-1-yl)-1H-pyrrol-2-yl}thiophene-2-carboxamide is a synthetic compound notable for its complex structure and potential therapeutic applications. This article aims to explore its biological activity, mechanisms of action, and implications in medicinal chemistry, supported by relevant data and case studies.
Chemical Structure and Properties
The compound features a pyrrole ring, a thiophene moiety, and a sulfonamide group, contributing to its unique biological properties. The molecular formula is C23H25FN2O4S, with a molecular weight of 442.5 g/mol. Its structure is depicted below:
| Property | Value |
|---|---|
| Molecular Formula | C23H25FN2O4S |
| Molecular Weight | 442.5 g/mol |
| IUPAC Name | This compound |
| InChI Key | YPPMWTOECVNPIR-UHFFFAOYSA-N |
Antitumor Activity
Research indicates that this compound exhibits significant antitumor properties. It has been shown to inhibit the growth of various cancer cell lines by targeting specific enzymes involved in cell proliferation. For instance, preliminary studies suggest that it may act as an inhibitor of histone deacetylases (HDACs), which are crucial in the regulation of gene expression related to cancer progression .
Antimicrobial Properties
In addition to its antitumor effects, the compound has demonstrated antimicrobial activity against several bacterial strains. Studies employing the agar disc-diffusion method revealed its effectiveness against Gram-positive and Gram-negative bacteria, highlighting its potential as an antibacterial agent .
The mechanism by which this compound exerts its biological effects involves:
Enzyme Inhibition : The presence of the sulfonamide group enhances binding affinity to target enzymes, thereby inhibiting their activity. This is particularly relevant in cancer therapy where HDAC inhibition can lead to reactivation of tumor suppressor genes .
Receptor Modulation : The compound may also interact with various cellular receptors, altering signal transduction pathways critical for cell survival and proliferation .
Study on Anticancer Activity
A study published in 2020 evaluated the anticancer properties of similar sulfonamide derivatives, revealing that modifications in the pyrrole and thiophene structures significantly influenced their potency against cancer cells. The findings suggest that compounds with similar structural motifs as this compound could serve as lead compounds for further development in oncology .
Antimicrobial Efficacy Testing
Another investigation assessed the antimicrobial efficacy of related compounds against ESKAPE pathogens. Results indicated that derivatives with fluorinated phenyl groups exhibited enhanced activity against resistant strains, supporting the hypothesis that structural modifications can optimize therapeutic outcomes .
Q & A
Q. What are the recommended synthetic routes for this compound, and how do reaction conditions influence yield and purity?
The synthesis involves multi-step organic reactions, typically starting with functionalization of the pyrrole core. Key steps include:
- Sulfonylation : Introducing the 4-fluorophenylsulfonyl group via nucleophilic substitution under anhydrous conditions (e.g., using DCM as solvent and a base like triethylamine to scavenge HCl) .
- Allylation : Prop-2-en-1-yl groups are added using alkylation reagents (e.g., allyl bromide) under inert atmosphere to prevent oxidation .
- Carboxamide formation : Thiophene-2-carboxylic acid is activated (e.g., via HATU/DMAP coupling) and reacted with the pyrrole intermediate .
Optimization : Continuous flow chemistry can improve scalability and reduce side reactions (e.g., dimerization of allyl groups) . Typical yields range from 45–65%, with purity >95% confirmed by HPLC .
Q. What spectroscopic and chromatographic methods are critical for characterizing this compound?
- NMR : and NMR are essential for verifying substituent positions (e.g., allyl group protons at δ 5.1–5.8 ppm, sulfonyl-linked aromatic protons at δ 7.6–8.1 ppm) .
- IR : Confirm sulfonamide (S=O stretch at 1150–1350 cm) and carboxamide (N–H bend at 1640–1680 cm) functional groups .
- LCMS : Used to validate molecular weight ([M+H] expected at ~475–480 Da) and detect impurities .
- X-ray crystallography : For absolute configuration determination, though limited by crystallinity challenges .
Q. What biological targets are hypothesized for this compound, and how are preliminary assays designed?
The compound’s structural features (fluorinated sulfonamide, allyl group) suggest interactions with:
- Enzymes : Potential inhibition of cyclooxygenase-2 (COX-2) or carbonic anhydrase isoforms. Assays use recombinant enzymes with fluorometric/colorimetric substrates (e.g., COX-2 IC screening via prostaglandin E quantification) .
- Receptors : Testing for GPCR modulation via cAMP or calcium flux assays in transfected HEK293 cells .
- Antimicrobial activity : MIC determinations against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution .
Advanced Research Questions
Q. How can structural modifications resolve contradictions in biological activity data across studies?
Discrepancies in activity (e.g., inconsistent COX-2 inhibition) may arise from:
- Steric effects : The 4,5-dimethyl groups on the pyrrole ring hinder target binding. Compare activity of analogs lacking methyl groups (e.g., N-{3-[(4-fluorophenyl)sulfonyl]-1-(prop-2-en-1-yl)-1H-pyrrol-2-yl}thiophene-2-carboxamide) .
- Fluorine positioning : Replace the 4-fluorophenyl group with 3- or 2-fluoro analogs to assess electronic effects on sulfonamide acidity (pKa) and target affinity .
Methodology : Use QSAR models to prioritize synthetic targets based on calculated logP, polar surface area, and docking scores .
Q. What experimental strategies mitigate challenges in crystallizing this compound for structural studies?
- Co-crystallization : Add co-formers (e.g., nicotinamide) to enhance lattice stability via hydrogen bonding .
- Temperature gradients : Screen crystallization conditions at 4°C, 25°C, and 37°C using vapor diffusion (e.g., hanging-drop method with PEG-based precipitants) .
- Synchrotron radiation : Use high-intensity X-rays to resolve weak diffraction patterns from microcrystals .
Q. How do solvent polarity and pH affect the compound’s stability during long-term biological assays?
- Degradation pathways : Hydrolysis of the sulfonamide group occurs in acidic (pH < 4) or basic (pH > 9) conditions. Monitor via accelerated stability testing (40°C/75% RH for 4 weeks) with UPLC tracking .
- Solvent selection : Use DMSO for stock solutions (<0.1% final concentration in assays) to avoid precipitation in aqueous buffers .
Q. What statistical approaches are recommended for optimizing reaction conditions in high-throughput synthesis?
- Design of Experiments (DoE) : Apply factorial designs (e.g., 2 or Box-Behnken) to test variables like temperature, catalyst loading, and solvent polarity. Response surface modeling identifies optimal conditions (e.g., 70°C, 0.5 mol% Pd(OAc)) .
- Process Analytical Technology (PAT) : Use inline FTIR or Raman spectroscopy for real-time monitoring of intermediate formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
